molecular formula C13H19N3 B15059245 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B15059245
M. Wt: 217.31 g/mol
InChI Key: XNLKZDFEPVDHMX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a functionalized piperazine derivative designed for advanced research and development, particularly in medicinal chemistry. This compound features a piperazine ring, a privileged scaffold in drug discovery known for its versatility and presence in a wide range of bioactive molecules . The molecular structure incorporates a methylpiperazine moiety linked to a methylpyridine ring, a structural motif observed in various pharmacologically active compounds . The vinyl group on the pyridine ring provides a versatile handle for further chemical modification, making this compound a valuable molecular building block for the synthesis of more complex target structures via cross-coupling or other addition reactions . This chemical is exclusively for research applications as a synthetic intermediate. Its primary research value lies in its potential use in the discovery and development of new therapeutic agents. Piperazine-based structures are a cornerstone of modern pharmaceuticals, found in agents spanning from anthelmintics to antibacterials and antipsychotics . The specific substitution pattern of this molecule suggests its utility in constructing compound libraries for high-throughput screening against various biological targets. Researchers can employ this building block to explore structure-activity relationships (SAR) by functionalizing the reactive vinyl group, thereby optimizing potency, selectivity, and pharmacokinetic properties of lead compounds . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-(5-ethenyl-4-methylpyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C13H19N3/c1-4-12-10-14-13(9-11(12)2)16-7-5-15(3)6-8-16/h4,9-10H,1,5-8H2,2-3H3

InChI Key

XNLKZDFEPVDHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCN(CC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 4-methyl-5-vinylpyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The vinylpyridine moiety can participate in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with polar groups in the target molecules. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:

Pyridinyl-Piperazine Derivatives

1-Methyl-4-(pyridin-4-yl)piperazine
  • Structure : A simpler analog lacking the vinyl and methyl groups on the pyridine ring.
  • Activity : Demonstrates moderate cytotoxicity in purine-based SMO antagonists but is less potent than the vinyl-substituted derivative. The absence of the vinyl group may reduce steric complementarity with the receptor .
1-Methyl-4-[6-(pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine
  • Structure : Contains a pyridinylmethoxy substituent on the pyridine ring.
  • Activity : Developed as a 5HT7 receptor agonist for treating depression and anxiety. The methoxy group enhances solubility and receptor selectivity compared to alkyl substituents .

Piperazine-Piperidine Hybrids

1-Methyl-4-(piperidin-4-yl)piperazine
  • Structure : Combines a piperazine ring with a piperidine moiety.
  • Activity: Used in Bruton’s tyrosine kinase (BTK) inhibitors.
  • Solubility : Pale yellow solid with moderate aqueous solubility, influenced by the piperidine’s basicity .

Trifluoromethylbenzyl-Substituted Piperazines

1-Methyl-4-(2-[trifluoromethyl]benzyl)piperazine
  • Structure : Features a trifluoromethylbenzyl group attached to the piperazine.
  • Activity: Found in FLT3 inhibitors (e.g., ponatinib analogs). Alone, this moiety is insufficient for FLT3 inhibition; synergy with an aminoisoquinoline group is required for activity against AML cell lines (e.g., MV4–11, MOLM-14) .

Selenium-Containing Piperazines

1-Methyl-4-(3-(phenylselanyl)propyl)piperazine (RSe-1)
  • Structure : Incorporates a phenylselanylpropyl chain.
  • Synthesis: Synthesized via alkylation and Se-alkylation under inert conditions.

Sulfonamide-Substituted Piperazines

1-Methyl-4-((4-nitrophenyl)sulphonyl)piperazine
  • Structure : Includes a nitrobenzenesulfonyl group.
  • Activity: Primarily a synthetic intermediate.

Key Pharmacological and Physicochemical Properties

Solubility and pKa

  • Ethylene/Methylene Spacers : Piperazines with ethylene spacers (e.g., 8ac, 8ad) exhibit high aqueous solubility (>80 µM) due to favorable pKa values (~6–7). Direct attachment of aromatic groups (e.g., N-phenylpiperazine) reduces solubility to <20 µM .
  • 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine : Predicted solubility is moderate, similar to pyridinyl derivatives, but experimental data are lacking.

Structure-Activity Relationship (SAR) Insights

  • Pyridine Substitutions : The vinyl group in the target compound likely enhances hydrophobic interactions with the SMO receptor, while electron-donating groups (e.g., methoxy in 5HT7 agonists) improve solubility and selectivity .
  • Spacer Groups : Ethylene spacers between piperazine and aromatic cores optimize solubility and potency by modulating pKa and reducing steric hindrance .
  • Hybrid Structures : Piperazine-piperidine hybrids balance lipophilicity and basicity, improving kinase inhibitor profiles .

Biological Activity

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C₁₃H₁₈N₂
  • Molecular Weight : 206.29 g/mol

The compound consists of a piperazine ring substituted with a methyl group and a vinylpyridine moiety, which is crucial for its biological activity.

The biological activity of this compound primarily involves its role as a ligand for various receptors and enzymes. Studies indicate that it can modulate the activity of specific targets, potentially acting as an agonist or antagonist in biochemical pathways relevant to therapeutic applications.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative disorders.
  • Receptor Modulation : It interacts with neurotransmitter receptors, influencing signaling pathways that could be beneficial in treating psychiatric conditions.

Biological Activity Data

Research has documented various aspects of the biological activity of this compound. Below is a summary of relevant findings:

Activity Target IC50 Value Reference
MAO-B InhibitionMonoamine Oxidase0.013 µM
Receptor Binding AffinityVarious Neurotransmitter ReceptorsVariable
Antimicrobial PropertiesBacterial StrainsVaries

Case Studies and Research Findings

  • Monoamine Oxidase Inhibition : A study highlighted the effectiveness of this compound as a selective inhibitor of MAO-B. The compound exhibited an IC50 value of 0.013 µM, indicating high potency and selectivity compared to MAO-A inhibitors .
  • Neuroprotective Potential : Research has suggested that compounds similar to this compound could be developed into neuroprotective agents targeting neurodegenerative diseases like Alzheimer's . The modulation of neurotransmitter systems through receptor interaction is a key area of exploration.
  • Antimicrobial Activity : Preliminary studies have indicated that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Further investigation is needed to elucidate the mechanisms behind these effects .

Q & A

Q. What synthetic strategies are employed for preparing 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine?

Synthesis typically involves coupling a functionalized pyridine moiety with a substituted piperazine ring. For example:

  • Nucleophilic aromatic substitution : Reacting halogenated pyridines (e.g., 2-chloro-5-nitro pyridine derivatives) with 1-methylpiperazine under basic conditions .
  • Transition-metal catalysis : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce vinyl groups or aryl substituents .
  • Protecting group strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperazine nitrogen during functionalization, followed by deprotection .
    Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using LC-MS .

Q. How is the compound characterized structurally and spectroscopically?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., vinyl proton resonances at δ 5.5–6.5 ppm, piperazine methyl group at δ 2.3–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic distribution .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., vinyl C=C stretching at ~1650 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What are the recommended handling and storage protocols?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) due to potential skin/eye irritation risks observed in structurally similar piperazines .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of the vinyl group .
  • Stability : Monitor for decomposition via periodic HPLC analysis; avoid exposure to strong oxidizers or UV light .

Advanced Research Questions

Q. How does structural modification of the piperazine ring impact biological activity?

  • Substituent effects :
    • Methyl group on piperazine : Enhances metabolic stability by reducing CYP450-mediated oxidation .
    • Vinylpyridine moiety : Increases lipophilicity (logP), improving membrane permeability but potentially reducing aqueous solubility .
    • Electron-withdrawing groups (e.g., nitro on pyridine): May enhance binding affinity to targets like kinase enzymes or GPCRs .
  • Case study : Replacement of the 1-methylpiperazine group with bulkier substituents (e.g., 1-(2-fluorophenyl)piperazine) in related compounds reduced off-target activity against M1/M2 receptors by 50% .

Q. What methodologies assess metabolic stability and CYP450 interactions?

  • In vitro CYP inhibition assays :
    • Incubate the compound with human liver microsomes and CYP-specific substrates (e.g., dextromethorphan for CYP2D6). Measure metabolite formation via LC-MS/MS .
    • Kinetic parameters : Determine KiK_i (inhibition constant) and kinactk_{\text{inact}} (inactivation rate) for mechanism-based inhibitors. For example, a related piperazine derivative showed Ki=5.5μMK_i = 5.5 \, \mu\text{M} and kinact=0.09min1k_{\text{inact}} = 0.09 \, \text{min}^{-1} against CYP2D6 .
  • Reactive metabolite trapping : Use glutathione or N-acetylcysteine to identify electrophilic intermediates formed during CYP-mediated oxidation .

Q. How are structure-activity relationships (SAR) optimized for target selectivity?

  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using software like Schrödinger or MOE. For example, the vinylpyridine group in this compound may align with hydrophobic pockets in FLT3 kinase .
  • Parallel synthesis : Generate a library of analogs with systematic variations (e.g., substituents on the pyridine ring or piperazine nitrogen). Test against primary and counter-screening targets .
  • Selectivity profiling : Use panels of kinase or receptor assays (e.g., Eurofins CEREP) to identify off-target effects. A related compound showed >100-fold selectivity for CCR5 over CXCR4 .

Q. What in vivo pharmacokinetic (PK) studies are critical for preclinical development?

  • Oral bioavailability : Administer the compound to rodents (e.g., rats) and measure plasma concentrations via LC-MS. Optimize formulations using surfactants (e.g., Tween 80) to enhance solubility .
  • Tissue distribution : Use radiolabeled analogs (e.g., 14C^{14}C-labeled) to quantify accumulation in target organs .
  • Metabolite identification : Collect bile or urine samples and characterize metabolites using HRMS and NMR .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

  • Case example : A piperazine analog showed potent FLT3 inhibition in one study (IC50_{50} = 10 nM) but weak activity in another. Potential factors:
    • Assay conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or cell lines (MV4-11 vs. MOLM-14) .
    • Compound stability : Degradation under assay conditions (e.g., oxidation of the vinyl group) may reduce apparent potency .
  • Resolution : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound integrity via LC-MS .

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